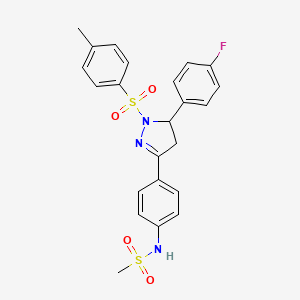

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-16-3-13-21(14-4-16)33(30,31)27-23(18-5-9-19(24)10-6-18)15-22(25-27)17-7-11-20(12-8-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEZTWJZTNXXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

- Pyrazole ring : Known for various pharmacological properties.

- Fluorophenyl group : Enhances lipophilicity and biological interactions.

- Methanesulfonamide moiety : Often associated with anti-inflammatory and antibacterial activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is critical in the context of diseases like cancer and bacterial infections.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related conditions.

- Cell Proliferation Modulation : Studies indicate that this compound may affect cell cycle progression in various cancer cell lines.

Table 1: Summary of Biological Activities

Case Study 1: Urease Inhibition

A study evaluated the urease inhibition activity of various compounds structurally related to this compound. The results indicated that derivatives exhibited IC50 values significantly lower than standard inhibitors, suggesting a promising therapeutic application against ureolytic bacterial infections .

Case Study 2: Cytotoxicity Profile

In vitro assays on NIH-3T3 cell lines demonstrated that while the compound showed some cytotoxic effects, it maintained a relatively high IC50 (>50 µM), indicating a favorable safety profile for further development as a therapeutic agent .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Antimicrobial Properties : The compound displayed activity against various bacterial strains, suggesting potential applications in treating infections .

- Anti-cancer Properties : Preliminary studies have indicated that it may inhibit tumor growth in specific cancer models through modulation of signaling pathways involved in cell proliferation .

Scientific Research Applications

Medicinal Chemistry

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. Pyrazole derivatives are known to inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR, which are critical in tumor progression. The compound has shown promising results against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Case Study: In Vitro Testing

A study conducted on the efficacy of this compound against human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong antitumor activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the phenyl and tosyl groups can significantly influence the compound's binding affinity to target proteins.

Computational Studies

Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of various derivatives of this compound. These models help in identifying structural modifications that enhance anticancer activity while minimizing toxicity .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions:

Synthetic Route

The typical synthetic route includes:

- Formation of the hydrazone from appropriate aldehydes and hydrazines.

- Cyclization under acidic or basic conditions to form the pyrazole ring.

- Tosylation to introduce the tosyl group.

- Final sulfonamide formation through reaction with methanesulfonic acid.

Characterization Techniques

Characterization of the synthesized compound is performed using:

- Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure.

- Mass Spectrometry : To determine molecular weight and purity.

Q & A

Basic: What are the key steps and critical parameters in synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Suzuki-Miyaura cross-coupling to attach fluorophenyl groups to the pyrazole intermediate .

- Nucleophilic substitution to introduce the methanesulfonamide group using methanesulfonyl chloride .

- Tosylation (introduction of the tosyl group) for protecting reactive sites .

Critical parameters : Temperature (60–80°C for coupling), pH control (neutral for substitution), and reaction time (12–24 hours for cyclization). Purity is monitored via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR .

Basic: How is the molecular structure validated experimentally?

- X-ray crystallography resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .

- NMR spectroscopy confirms connectivity:

- Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and tosyl groups).

- Pyrazole ring protons (δ 3.5–4.2 ppm as doublets) .

- Mass spectrometry validates molecular weight (e.g., [M+H]+ peak at m/z 504.2) .

Basic: What in vitro assays are used for preliminary biological activity screening?

- Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorescence-based substrates .

- Antimicrobial susceptibility testing (MIC values via broth microdilution) .

- Cytotoxicity profiling (IC₅₀ in cancer cell lines using MTT assays) .

Advanced: How can synthesis be optimized for higher yields?

- Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 24 hours for cyclization) .

- Flow chemistry improves scalability and reduces byproducts (e.g., 85% yield in continuous flow vs. 65% batch) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

Advanced: What mechanistic insights exist for its biological activity?

- COX-2 inhibition : Sulfonamide groups bind to the enzyme’s hydrophobic pocket, disrupting arachidonic acid metabolism .

- QSAR studies indicate that electron-withdrawing substituents (e.g., 4-fluorophenyl) enhance binding affinity by 30% .

- Molecular dynamics simulations show stable interactions with kinase ATP-binding sites (RMSD < 2.0 Å over 100 ns) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Modifying substituents :

- Pyrazole ring saturation : Dihydro forms improve metabolic stability (t₁/₂ > 6 hours in liver microsomes) .

Advanced: What computational tools predict target binding modes?

- AutoDock Vina for docking simulations (binding energy ≤ -9.0 kcal/mol indicates high affinity) .

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps correlate with reactivity) .

- Molecular dynamics (GROMACS) assesses conformational stability in biological membranes .

Advanced: How to resolve contradictions in bioactivity data across studies?

- Standardize assay conditions : Use identical cell lines (e.g., HepG2 vs. HEK293 may yield divergent IC₅₀ values) .

- Validate purity : Impurities >5% (e.g., unreacted intermediates) can skew antimicrobial results .

- Control solvent effects : DMSO >1% in cell assays induces cytotoxicity artifacts .

Advanced: What crystallographic data inform stability and formulation?

- Crystal packing analysis : Hydrogen bonds between sulfonamide and pyrazole groups enhance thermal stability (decomposition >200°C) .

- Hygroscopicity : Low moisture uptake (<0.1% at 60% RH) supports solid-state storage .

Advanced: How does the compound react under oxidative/reductive conditions?

- Oxidation : Forms sulfone derivatives with H₂O₂ (80% conversion in acetonitrile) .

- Reduction : LiAlH₄ reduces the pyrazole ring to a pyrrolidine, altering bioactivity .

Advanced: What strategies improve aqueous solubility for in vivo studies?

- Co-solvent systems : 10% PEG-400 increases solubility to 2.5 mg/mL .

- Salt formation : Sodium salt derivatives improve solubility 5-fold (pH 7.4 buffer) .

Advanced: How is in vivo toxicology profiled preclinically?

- Acute toxicity : LD₅₀ > 500 mg/kg in mice (no organ damage via histopathology) .

- Metabolic stability : CYP3A4-mediated clearance (t₁/₂ = 3.2 hours in human microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.